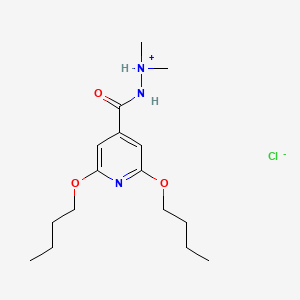
Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). This compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .
Métodos De Preparación
The preparation of isonicotinic acid derivatives often involves the reaction of isonicotinic acid with various reagents to introduce different functional groups. For example, the reaction of glyoxylic acid with ethyl β-aminocrotonate or acetyl-acetone imine can give corresponding derivatives of 1,4-dihydro-isonicotinic acid and their water-soluble salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Isonicotinic acid derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isonicotinic acid with hydrazine can produce hydrazide derivatives .
Aplicaciones Científicas De Investigación
Isonicotinic acid derivatives have a wide range of scientific research applications. They are used in the development of new drugs, particularly for the treatment of tuberculosis. Isoniazid, a well-known derivative, is used as a frontline drug for tuberculosis treatment . Additionally, these compounds are used in agriculture as plant resistance inducers, helping to protect plants against diseases by stimulating their natural immune systems .
Mecanismo De Acción
The mechanism of action of isonicotinic acid derivatives involves their interaction with specific molecular targets and pathways. For example, isoniazid, a derivative of isonicotinic acid, is a prodrug that inhibits the formation of the mycobacterial cell wall by targeting the enzyme InhA . This inhibition prevents the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to the death of the bacteria.
Comparación Con Compuestos Similares
Isonicotinic acid derivatives can be compared with other similar compounds such as nicotinic acid and picolinic acid. While all three compounds are isomers with the same molecular formula, they differ in the position of the carboxyl group on the pyridine ring. This difference in structure leads to variations in their chemical properties and biological activities . For example, nicotinic acid is used as a dietary supplement and in the treatment of hyperlipidemia, while isonicotinic acid derivatives are primarily used in the treatment of tuberculosis .
Similar Compounds
- Nicotinic acid
- Picolinic acid
- Isoniazid
- Iproniazid
- Nialamide
- Ethionamide
- Dexamethasone isonicotinate
Propiedades
Número CAS |
57803-57-3 |
|---|---|
Fórmula molecular |
C16H28ClN3O3 |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
[(2,6-dibutoxypyridine-4-carbonyl)amino]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H27N3O3.ClH/c1-5-7-9-21-14-11-13(16(20)18-19(3)4)12-15(17-14)22-10-8-6-2;/h11-12H,5-10H2,1-4H3,(H,18,20);1H |
Clave InChI |
MVXWWXUKRGWSLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
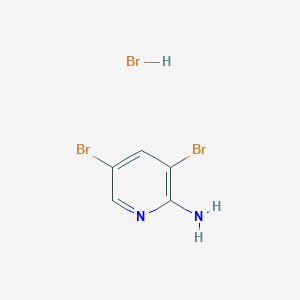
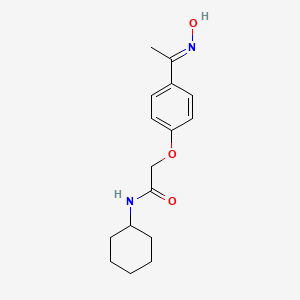
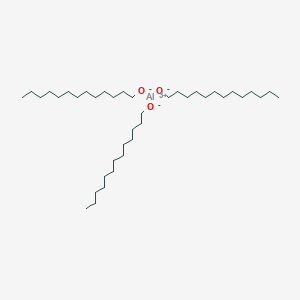
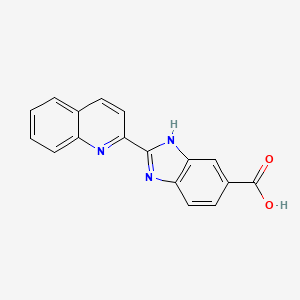


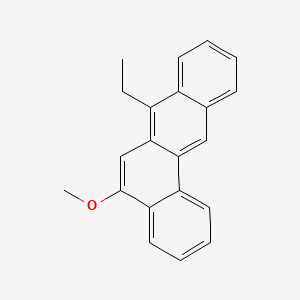
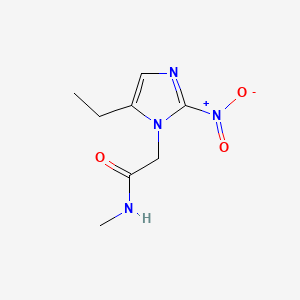
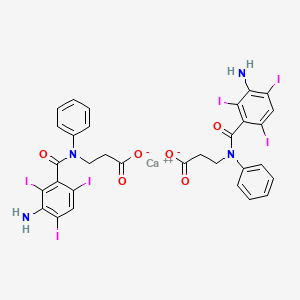
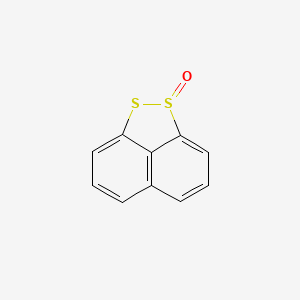
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

